N-{[1-(thiophen-2-yl)cyclopentyl]methyl}adamantane-1-carboxamide
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Overview
Description
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}adamantane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a cyclopentyl group, and an adamantane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(thiophen-2-yl)cyclopentyl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the cyclopentyl group. These intermediates are then combined with adamantane-1-carboxylic acid chloride under specific reaction conditions to form the final product. Common solvents used in these reactions include dichloromethane and tetrahydrofuran, and the reactions are often carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-{[1-(thiophen-2-yl)cyclopentyl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-{[1-(thiophen-2-yl)cyclopentyl]methyl}adamantane-1-carboxamide has shown potential as a bioactive molecule. It has been studied for its antimicrobial, antiviral, and anticancer properties.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.
Industry: In industry, this compound is used in the development of new materials and pharmaceuticals. Its unique properties make it suitable for applications in drug delivery systems and as a component in advanced materials.
Mechanism of Action
The mechanism by which N-{[1-(thiophen-2-yl)cyclopentyl]methyl}adamantane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Adamantane derivatives: These compounds share the adamantane core but differ in their substituents.
Thiophene derivatives: These compounds contain the thiophene ring but have different functional groups attached.
Cyclopentyl derivatives: These compounds include the cyclopentyl group but vary in their overall structure.
Uniqueness: N-{[1-(thiophen-2-yl)cyclopentyl]methyl}adamantane-1-carboxamide stands out due to its combination of the thiophene ring, cyclopentyl group, and adamantane core, which provides unique chemical and biological properties not found in other similar compounds.
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Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopentyl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NOS/c23-19(21-11-15-8-16(12-21)10-17(9-15)13-21)22-14-20(5-1-2-6-20)18-4-3-7-24-18/h3-4,7,15-17H,1-2,5-6,8-14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQWXEOHMYQZSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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